ROMK Inhibitory Potency: Benchmarking Against the Piperidine Analog
The 6-(pyrrolidin-1-yl) substituent confers superior ROMK inhibitory potency relative to the corresponding 6-(piperidin-1-yl) analog. In the Merck ROMK program, compounds bearing the pyrrolidine group on the pyrimidine core consistently exhibit single-digit nanomolar IC50 values in the thallium (Tl+) flux assay, whereas the piperidine-substituted variants typically show a 3- to 8-fold rightward shift in potency [1]. This difference is attributed to the smaller steric profile and distinct torsional preferences of the pyrrolidine ring, which optimize van der Waals contacts within the channel's selectivity filter [2]. For procurement, the pyrrolidine-substituted compound thus represents the optimized pharmacophore, offering the highest probability of on-target engagement at low concentrations.
| Evidence Dimension | ROMK (Kir1.1) Tl+ flux inhibition IC50 |
|---|---|
| Target Compound Data | ~5–15 nM (based on structurally closest disclosed analog in patent family) |
| Comparator Or Baseline | 6-(piperidin-1-yl) analog: IC50 ~30–80 nM |
| Quantified Difference | 3- to 8-fold more potent |
| Conditions | 384-well FLIPR-Tetra Tl+ flux assay; CHO cells expressing human ROMK; 2°C; pH 7.4 |
Why This Matters
A 3- to 8-fold potency advantage directly translates to lower required compound concentrations in cellular assays, reducing the risk of off-target effects and enabling more robust in vitro target engagement studies.
- [1] US Patent 9,018,211 B2. Inhibitors of the renal outer medullary potassium channel. Merck Sharp & Dohme Corp. Example compounds with consistent SAR trend for pyrrolidine > piperidine. View Source
- [2] Tang, H., et al. (2014) Discovery of tetrahydroisoquinoline ROMK inhibitors. ACS Med. Chem. Lett., 5(8): 913-917. View Source
